

# Application Notes and Protocols for Evifacotrep in Rat Models of Renal Injury

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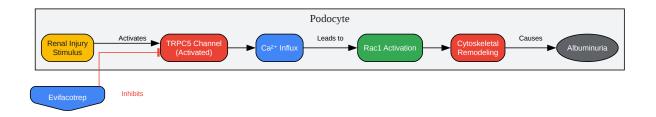
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for utilizing **Evifacotrep**, a potent TRPC5/TRPC4 antagonist, in rat models of renal injury. The information is intended to facilitate preclinical research into the therapeutic potential of **Evifacotrep** for proteinuric kidney diseases.

## **Mechanism of Action**

**Evifacotrep** is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and 4 (TRPC4) channels. In the context of renal injury, particularly in podocytes, the activation of TRPC5 is a key event in the pathogenesis of proteinuria. Pathological stimuli can lead to the activation of TRPC5 channels, resulting in calcium influx and the subsequent activation of Rac1, a small GTPase. Activated Rac1 promotes cytoskeletal remodeling in podocytes, leading to foot process effacement, disruption of the glomerular filtration barrier, and albuminuria. By blocking the TRPC5 channel, **Evifacotrep** is hypothesized to prevent this cascade of events, thereby preserving podocyte structure and function and reducing protein leakage into the urine.





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**Caption:** TRPC5 Signaling Pathway in Podocyte Injury.

# **Recommended Dosage and Administration**

The following table summarizes the recommended dosage of **Evifacotrep** for a puromycin aminonucleoside (PAN)-induced nephrosis model in Sprague-Dawley rats.

Parameter	Recommendation
Drug	Evifacotrep
Animal Model	Sprague-Dawley Rat (Male, 4-5 weeks old)
Induction of Injury	Single intraperitoneal (i.p.) injection of Puromycin Aminonucleoside (PAN) at 50 mg/kg
Dosage of Evifacotrep	30 mg/kg
Route of Administration	Subcutaneous (s.c.)
Frequency	Once or twice daily
Duration of Treatment	10 days
Primary Outcome	Reduction in urinary albumin excretion

# **Experimental Protocols**

This section details the step-by-step methodologies for conducting a study using **Evifacotrep** in a rat model of PAN-induced renal injury.



#### **Animal Model and Acclimatization**

- · Species: Male Sprague-Dawley rats.
- Age: 4-5 weeks.
- Acclimatization: House the rats in a controlled environment with a 12-hour light-dark cycle and provide ad libitum access to standard chow and water for at least one week prior to the experiment.

## **Induction of Renal Injury**

- On day 0, induce renal injury by administering a single intraperitoneal (i.p.) injection of puromycin aminonucleoside (PAN) at a dose of 50 mg/kg body weight.
- The control group should receive a corresponding volume of the vehicle used to dissolve PAN (e.g., sterile saline).

# **Preparation and Administration of Evifacotrep**

- Stock Solution: **Evifacotrep** is soluble in DMSO.[1] Prepare a stock solution of **Evifacotrep** in 100% DMSO. For example, a 50 mg/mL stock solution can be prepared.
- Working Solution: For subcutaneous injection, it is recommended to dilute the DMSO stock solution in a well-tolerated vehicle. A common vehicle for subcutaneous administration in rats is a mixture of PEG300, Tween 80, and sterile water or saline.
  - Example Vehicle Preparation: To prepare a 1 mL working solution, you can start by mixing
    the required volume of the Evifacotrep DMSO stock solution with a solubilizing agent like
    PEG300. Then, add a surfactant such as Tween 80, and finally, bring the solution to the
    final volume with sterile water or saline. The final concentration of DMSO should be kept
    low (ideally below 10%) to minimize local irritation.
- Administration: Administer Evifacotrep subcutaneously (s.c.) at a dose of 30 mg/kg. The
  injection site should be in the loose skin on the back of the neck.
- Treatment Schedule: Begin treatment on the same day as PAN injection (Day 0) and continue for 10 consecutive days, either once or twice daily. The vehicle control group should



receive subcutaneous injections of the vehicle on the same schedule.

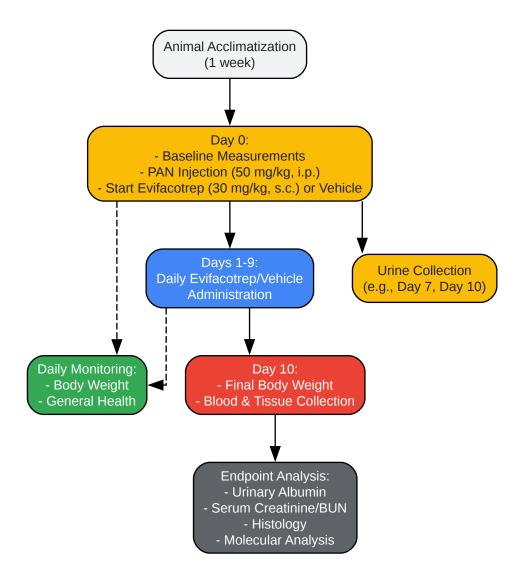
## **Monitoring and Sample Collection**

- Body Weight and General Health: Monitor the animals daily for changes in body weight and overall health status.
- Urine Collection: House the rats in metabolic cages for 24-hour urine collection at baseline (before PAN injection) and at specified time points after PAN injection (e.g., day 7 and day 10).
- Blood Collection: At the end of the study (e.g., day 10), collect blood samples via cardiac puncture under anesthesia for serum analysis.
- Tissue Collection: After blood collection, euthanize the animals and perfuse the kidneys with cold phosphate-buffered saline (PBS). Harvest the kidneys for histological and molecular analysis.

## **Endpoint Analysis**

- Urinary Albumin: Quantify urinary albumin excretion using methods such as ELISA or SDS-PAGE followed by densitometry.
- Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess overall kidney function.
- Histopathology: Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate glomerular and tubular morphology.
- Immunofluorescence/Immunohistochemistry: Use the other kidney to prepare frozen or paraffin-embedded sections for staining of podocyte-specific markers (e.g., nephrin, podocin) to assess podocyte injury.
- Molecular Analysis: Extract RNA or protein from kidney tissue to analyze the expression of genes and proteins involved in the TRPC5 signaling pathway (e.g., TRPC5, Rac1).





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**Caption:** Experimental Workflow for **Evifacotrep** Study.

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#### References

• 1. glpbio.com [glpbio.com]



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